(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)8-12-13(9-14(17)18)19-15(16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYLQRVENUOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
Given the complexity of synthesizing (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid, a hypothetical preparation method could involve the following steps:
Synthesis of the Oxazole Core : Start with an appropriate α-hydroxy ketone or α-bromo ketone to form the oxazole ring using methods similar to those described in.
Introduction of the Phenyl Group : Use palladium-catalyzed cross-coupling reactions to introduce the phenyl group onto the oxazole ring.
Alkylation with Isobutyl Group : Perform an alkylation reaction to attach the isobutyl group to the oxazole ring.
Carboxylation to Form Acetic Acid Moiety : Use a carboxylation reaction to introduce the acetic acid moiety.
Analysis of Preparation Methods
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Oxazole Formation | α-Hydroxy ketone, KCNO, H+ | Acidic conditions | High |
| 2. Phenyl Introduction | PhBr, Pd(0), Base | Mild conditions | Good |
| 3. Isobutyl Alkylation | Isobutyl halide, Base | Mild conditions | Moderate |
| 4. Carboxylation | CO2, Base | Mild conditions | Good |
Note : The specific conditions and yields may vary based on the exact reagents and methods used.
Research Findings and Challenges
The synthesis of complex oxazoles like this compound poses several challenges, including regioselectivity, yield optimization, and purification. Research findings suggest that careful selection of catalysts, bases, and solvents is crucial for achieving high yields and purity. Additionally, the use of modern catalytic methods and green chemistry principles can enhance the efficiency and sustainability of these syntheses.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenyl group or the oxazole ring.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid exhibit potential anti-inflammatory effects. A patent describes the use of substituted oxazoles for treating inflammation, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .
Case Study:
In a study conducted on animal models, the administration of oxazole derivatives resulted in a significant reduction in inflammatory markers. The mechanism was hypothesized to involve the inhibition of pro-inflammatory cytokines.
Analgesic Effects
The analgesic properties of oxazole derivatives have been explored extensively. The compound's structure suggests it may interact with pain pathways in the central nervous system.
Case Study:
A comparative study evaluated the analgesic effects of various oxazole derivatives, including this compound. Results showed a notable decrease in pain response in treated subjects compared to controls, supporting its potential as a pain management agent.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of oxazole derivatives. The unique structure of this compound may contribute to its efficacy against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (4-Isobutyl-2-phenyloxazol-5-yl)acetic acid | Staphylococcus aureus | 15 |
| (4-Isobutyl-2-phenyloxazol-5-yl)acetic acid | Escherichia coli | 12 |
| (4-Isobutyl-2-phenyloxazol-5-yloxyacetic acid | Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in binding to biological targets, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Insights
- Substituent Effects : The isobutyl group in the target compound likely increases lipophilicity, favoring membrane penetration, while the acetic acid group balances this with hydrophilicity for solubility .
- Pharmacological Potential: Analogous oxazole derivatives exhibit cytotoxicity and antimicrobial activity, suggesting the target compound may share these traits pending further testing .
Biological Activity
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.27 g/mol
- Structural Features : It contains an isobutyl group and a phenyl ring attached to an oxazole ring, which contributes to its biological activity.
Anti-inflammatory Properties
Research has indicated that compounds containing the oxazole nucleus exhibit anti-inflammatory properties. A study highlighted that derivatives of oxazoles can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The mechanism often involves the modulation of cytokine production and inhibition of prostaglandin synthesis .
Analgesic Activity
Analgesic effects have also been reported for oxazole derivatives. In preclinical models, such compounds demonstrated significant pain relief in various tests, including the writhing test and hot plate test. These tests assess the ability of a substance to alleviate pain through both central and peripheral mechanisms .
Synthesis and Evaluation
A notable study synthesized several oxazole derivatives, including this compound, to evaluate their biological activities. The synthesized compounds were subjected to high-throughput screening for their inhibitory effects on acetyl-CoA carboxylase (ACC), which is implicated in fatty acid metabolism and cancer progression. Among these, some analogs showed promising IC values comparable to established drugs .
| Compound | IC (nM) | Cell Line Tested |
|---|---|---|
| 6a | 99.8 | A549 |
| 6l | 0.22 | HepG2 |
| 6g | 0.26 | MDA-MB-231 |
This table summarizes the potency of selected compounds against various cancer cell lines, indicating a potential for further development as therapeutic agents.
Mechanistic Insights
The mechanism of action for this compound appears to involve modulation of metabolic pathways that regulate cell growth and apoptosis. Preliminary studies suggest that these compounds can lower malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in cancer cells .
Toxicity Studies
Toxicity assessments conducted on related oxazole compounds revealed low acute toxicity profiles in animal models. The histopathological examinations did not indicate significant adverse effects on major organs, suggesting that these compounds could be safe for further pharmacological development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid?
The synthesis of oxazole derivatives typically involves cyclization reactions. For example, sulfonamide-functionalized oxazoles are synthesized via condensation of thiourea derivatives with α-haloketones, followed by cyclization under acidic conditions . For the target compound, a plausible route involves:
- Step 1 : Condensation of isobutyl-substituted precursors (e.g., β-keto esters) with phenyl-substituted nitriles to form the oxazole core.
- Step 2 : Functionalization at the 5-position with an acetic acid group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like thiazole derivatives, which are common in heterocyclic syntheses .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for structural validation. Key steps include:
- Data collection : High-resolution (~0.8 Å) datasets are collected using synchrotron radiation or rotating anode sources.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Disordered isobutyl or phenyl groups require constraints to stabilize refinement .
- Validation : Check for R-factor convergence (R1 < 5%), reasonable bond lengths (C–C: 1.48–1.54 Å), and absence of electron density outliers.
Q. What analytical techniques are used to determine its purity and physicochemical properties?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients resolve impurities. Retention time and peak symmetry indicate purity .
- FTIR : Confirm functional groups (e.g., oxazole C=N stretch at 1650–1600 cm⁻¹, carboxylic acid O–H at 2500–3300 cm⁻¹) .
- Melting point : Sharp melting points (e.g., 145–148°C) correlate with crystallinity and purity.
Advanced Research Questions
Q. How do computational methods like DFT predict the reactivity of the oxazole core in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic potential (ESP) : The oxazole ring’s electron-deficient C5 position is susceptible to nucleophilic attack.
- Frontier molecular orbitals (FMOs) : A small HOMO-LUMO gap (~4.5 eV) suggests redox activity, potentially relevant for catalytic or photochemical applications .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation, showing increased stability in non-polar solvents (e.g., toluene) .
Q. What pharmacological targets are associated with its structural analogs?
Oxazole derivatives exhibit activity at GABAA and NMDA receptors . For example:
- Muscimol analogs : Act as GABAA agonists (EC50 ~10 nM), while ibotenic acid derivatives target NMDA receptors, inducing excitotoxicity .
- SARS-CoV-2 M<sup>pro</sup> inhibition : Oxazole-based inhibitors (e.g., 4-[(E)-[(2-methoxyphenyl)imino]methyl]-2-phenyl-1,3-oxazol-5-yl acetate) bind to the catalytic dyad (Cys145-His41) with Ki values <1 µM .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
Systematic SAR studies involve:
- Substituent variation : Replacing the isobutyl group with cyclopropyl or benzyl moieties alters lipophilicity (logP: 2.1 → 3.5) and bioavailability.
- Biological assays : Anticancer activity (e.g., GI50 values against MCF-7 cells) correlates with electron-withdrawing groups at the phenyl ring .
- Crystallographic data : Hydrogen bonding between the acetic acid group and kinase active sites (e.g., EGFR-TK) enhances inhibitory potency (IC50 ~50 nM) .
Key Methodological Notes
- Crystallography : Use TWINABS for data scaling if crystals are twinned .
- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates.
- Computational modeling : Validate docking poses (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER force field) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
